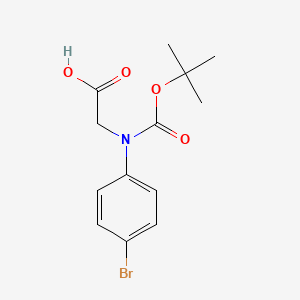

2-((4-Bromophenyl)(tert-butoxycarbonyl)amino)acetic acid

Description

2-((4-Bromophenyl)(tert-butoxycarbonyl)amino)acetic acid (CAS 917925-71-4) is a Boc-protected amino acid derivative featuring a 4-bromophenyl substituent. Its molecular formula is C₁₃H₁₆BrNO₄ (MW: 330.18 g/mol), and it serves as a key intermediate in peptide synthesis and medicinal chemistry due to the tert-butoxycarbonyl (Boc) group’s acid-labile protection and the bromine atom’s utility in cross-coupling reactions . The compound’s stereochemical variants, such as (R)- and (S)-enantiomers (e.g., CAS 1228570-47-5 and 1228547-87-2), are critical for chiral drug development .

Structure

3D Structure

Properties

IUPAC Name |

2-[4-bromo-N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO4/c1-13(2,3)19-12(18)15(8-11(16)17)10-6-4-9(14)5-7-10/h4-7H,8H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUWQFKWEIUOCRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC(=O)O)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Bromophenyl)(tert-butoxycarbonyl)amino)acetic acid typically involves the reaction of 4-bromophenylamine with tert-butoxycarbonyl chloride to form the tert-butoxycarbonyl-protected amine. This intermediate is then reacted with bromoacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and bases like triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-((4-Bromophenyl)(tert-butoxycarbonyl)amino)acetic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.

Deprotection: Trifluoroacetic acid is commonly used for removing the tert-butoxycarbonyl group.

Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.

Deprotection: The major product is the free amine derivative.

Coupling: The products are typically biaryl compounds formed through the coupling reaction.

Scientific Research Applications

2-((4-Bromophenyl)(tert-butoxycarbonyl)amino)acetic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

Biology: Employed in the synthesis of biologically active compounds and as a precursor in drug development.

Medicine: Investigated for its potential use in developing pharmaceuticals due to its ability to form various bioactive molecules.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((4-Bromophenyl)(tert-butoxycarbonyl)amino)acetic acid largely depends on its application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its derivatives may interact with specific enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

2-{4-[(tert-Butoxycarbonyl)amino]phenyl}acetic Acid (CAS 369623-85-8)

- Structure : Lacks the bromine atom on the phenyl ring.

- Properties : Reduced molecular weight (MW: ~279.3 g/mol) and altered electronic properties due to the absence of bromine.

- Applications: Used in non-halogenated drug scaffolds where bromine’s steric/electronic effects are unnecessary .

(S)-2-(2-Bromophenyl)-2-((tert-butoxycarbonyl)amino)acetic Acid (CAS 1228547-87-2)

- Structure : Bromine at the ortho position instead of para.

2-([1,1-Biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)acetic Acid (CAS 369403-44-1)

Heterocyclic and Aliphatic Analogs

(5-Bromo-2-thienyl)(4-(tert-butoxycarbonyl)-1,4-diazepan-1-yl)acetic Acid (CAS 1002360-22-6)

- Structure : Thienyl (sulfur-containing) ring replaces phenyl.

- Properties: Enhanced electron-withdrawing effects and altered solubility (MW: ~419.3 g/mol).

2-(4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic Acid (CAS 327156-95-6)

Functional Group Modifications

2-{[(4-Bromophenyl)carbamoyl]amino}acetic Acid (CAS 3744-13-6)

Physicochemical Data

Biological Activity

2-((4-Bromophenyl)(tert-butoxycarbonyl)amino)acetic acid, also known as Boc-(R)-2-amino-2-(4-bromophenyl)acetic acid, is an organic compound with significant implications in medicinal chemistry and biological research. This compound features a brominated phenyl group and a tert-butoxycarbonyl (Boc) protecting group, making it a valuable building block in the synthesis of pharmaceuticals and biologically active molecules.

- Molecular Formula : C13H16BrNO4

- Molecular Weight : 330.18 g/mol

- CAS Number : 1228570-47-5

- IUPAC Name : (R)-2-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Pharmacological Applications :

- This compound is utilized in the synthesis of various pharmaceuticals, particularly those targeting specific receptors or pathways in cancer therapy.

- Its structural properties allow it to act as a selective inhibitor in biochemical pathways.

- Enzyme Inhibition :

-

Antimicrobial Activity :

- Some studies have suggested that derivatives of this compound may possess antimicrobial properties, although specific data on this compound remains limited.

Structure-Activity Relationship (SAR)

The presence of the bromine atom on the phenyl ring significantly influences the biological activity of this compound. Bromination typically enhances lipophilicity and may affect binding affinity to biological targets. The Boc group serves as a protective moiety that can be removed under acidic conditions, allowing for further functionalization and activity modulation.

Synthesis and Derivatives

The synthesis of this compound typically involves:

- Protection of Amines : Using di-tert-butyl dicarbonate (Boc2O) to protect the amine group.

- Formation of Acetic Acid Derivative : Reaction with bromoacetic acid under basic conditions.

Synthetic Route

| Step | Reaction | Conditions |

|---|---|---|

| 1 | Protection of amine | Boc2O, NaOH or DMAP in acetonitrile |

| 2 | Reaction with bromoacetic acid | Basic conditions |

Case Study 1: Enzyme Inhibition

A study demonstrated that compounds structurally related to this compound showed significant inhibition of cytochrome P450 enzymes, affecting drug metabolism pathways. The IC50 values indicated a concentration-dependent response, highlighting its potential as a lead compound for further development .

Case Study 2: Anticancer Activity

Research has shown that derivatives of this compound can selectively inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, compounds with similar structures were tested against various cancer cell lines, showing promising results in reducing cell viability at micromolar concentrations .

Q & A

Basic: What are the key synthetic strategies for preparing 2-((4-Bromophenyl)(tert-butoxycarbonyl)amino)acetic acid?

The synthesis typically involves sequential functional group protection and coupling reactions. A common approach includes:

- Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to the amino moiety to prevent undesired side reactions .

- Coupling Reactions : Using reagents like 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazin-4(3H)-one (HOOBt) or carbodiimides (e.g., DCC) to activate carboxylic acid intermediates for amide bond formation .

- Purification : Thin-layer chromatography (TLC) and column chromatography are critical for isolating the product, while NMR (1H/13C) and mass spectrometry (MS) confirm structural integrity .

Basic: How do researchers characterize the compound’s purity and structural identity?

Key analytical methods include:

- NMR Spectroscopy : 1H and 13C NMR verify the Boc-protected amine and bromophenyl group, with deuterated solvents (e.g., CDCl3) enhancing resolution .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+) and isotopic pattern due to bromine .

- Solid-State Analysis : Deuterium NMR in solid-state studies helps assess conformational dynamics, particularly for crystalline forms .

Advanced: How can reaction conditions be optimized to minimize byproduct formation during synthesis?

- Solvent Selection : Polar aprotic solvents (e.g., dichloromethane) improve reaction homogeneity and reduce hydrolysis of the Boc group .

- Temperature Control : Maintaining temperatures between 0–25°C during coupling steps minimizes racemization and side reactions .

- Catalytic Additives : Using 4-dimethylaminopyridine (DMAP) accelerates coupling efficiency, reducing unreacted intermediates .

Advanced: What computational approaches predict the compound’s reactivity in peptide coupling or derivatization?

- Density Functional Theory (DFT) : Models the electronic effects of the bromophenyl group on nucleophilic substitution reactions .

- Molecular Dynamics (MD) : Simulates steric hindrance from the Boc group to predict regioselectivity in functionalization reactions .

- Docking Studies : Evaluates interactions with biological targets (e.g., enzymes) if the compound is used in drug discovery .

Advanced: How can solubility challenges in aqueous buffers be addressed for biological assays?

- Co-Solvent Systems : Use DMSO-water mixtures (<10% DMSO) to maintain solubility without denaturing proteins .

- pH Adjustment : Deprotonate the carboxylic acid group at pH >7 to enhance aqueous solubility .

- Derivatization : Convert the acid to a methyl ester or amide derivative temporarily for cell-based studies .

Advanced: What strategies resolve contradictions in spectroscopic data across different synthetic batches?

- Variable Temperature NMR : Identifies dynamic effects (e.g., rotameric equilibria) that may cause signal splitting .

- X-ray Crystallography : Provides definitive structural confirmation if crystalline material is obtainable .

- Isotopic Labeling : Deuterating the acetic acid moiety simplifies spectral interpretation in complex mixtures .

Basic: What safety precautions are essential when handling this compound?

- Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to irritant properties (H315, H319) .

- Storage : Store under dry, inert conditions (2–8°C) to prevent Boc group cleavage .

Advanced: How does the bromophenyl moiety influence the compound’s stability under light or heat?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.